molecular formula C22H19ClN2O4S B611508 TUG-1375

TUG-1375

Cat. No.: B611508
M. Wt: 442.9 g/mol
InChI Key: RZAMDGBOOPJHJQ-GHTZIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

TUG-1375, also known as (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid, is a potent agonist of the free fatty acid receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that is activated by short-chain fatty acids and is involved in the regulation of metabolism, appetite, fat accumulation, and inflammatory responses .

Mode of Action

this compound interacts with FFA2, leading to the activation of this receptor . The active state structures of FFA2 in complex with this compound have been determined, providing insights into the molecular mechanisms behind FFA2 signaling .

Biochemical Pathways

Upon activation by this compound, FFA2 couples to Gαi and Gαq pathways . These pathways mediate diverse biological effects, including the regulation of metabolism, inflammation, and hormone homeostasis .

Pharmacokinetics

this compound has high solubility, high chemical, microsomal, and hepatocyte stability, and favorable pharmacokinetic properties . These properties contribute to the bioavailability of this compound, allowing it to exert its effects on FFA2.

Result of Action

The activation of FFA2 by this compound results in various molecular and cellular effects. For instance, this compound has been confirmed to induce human neutrophil mobilization . It also inhibits lipolysis in murine adipocytes .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the composition of gut microbiota, which produces short-chain fatty acids, can affect the activation of FFA2 . Furthermore, dietary factors can also influence the action of this compound. For instance, fiber-rich diets can promote the production of short-chain fatty acids, thereby potentially enhancing the activation of FFA2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

TUG-1375 is synthesized through a series of chemical reactions involving the bioisosteric replacement of the central pyrrolidine core of a previously disclosed FFA2 agonist with a thiazolidine core . The synthesis involves modifications at both the 2- and 3-positions on the thiazolidine core . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

The industrial production methods for this compound are not explicitly detailed in the available literature. it is typically produced in research laboratories under controlled conditions to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions

TUG-1375 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions are not explicitly detailed in the available literature. typical reagents for such reactions include oxidizing agents, reducing agents, and various catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information on the products is not publicly available .

Properties

IUPAC Name

(2R,4R)-2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMDGBOOPJHJQ-GHTZIAJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3[C@@H](CS[C@@H]3C4=CC=CC=C4Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.